molecular formula C17H26N2Si B11841748 1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile CAS No. 56249-55-9

1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile

Cat. No.: B11841748
CAS No.: 56249-55-9
M. Wt: 286.5 g/mol
InChI Key: VGSVQEAWVQCGIV-UHFFFAOYSA-N
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Description

1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile is an organic compound with the molecular formula C17H26N2Si. This compound is characterized by the presence of a benzyl group, a trimethylsilyl group, and a cyclohexane ring with a carbonitrile functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile typically involves the reaction of benzylamine with trimethylsilyl chloride in the presence of a base, followed by the addition of cyclohexanone and a cyanide source. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The benzyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile
  • 1-[Benzyl(dimethylsilyl)amino]cyclohexane-1-carbonitrile

Uniqueness

1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it distinct from other similar compounds and useful in specific applications .

Properties

CAS No.

56249-55-9

Molecular Formula

C17H26N2Si

Molecular Weight

286.5 g/mol

IUPAC Name

1-[benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile

InChI

InChI=1S/C17H26N2Si/c1-20(2,3)19(14-16-10-6-4-7-11-16)17(15-18)12-8-5-9-13-17/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3

InChI Key

VGSVQEAWVQCGIV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CC1=CC=CC=C1)C2(CCCCC2)C#N

Origin of Product

United States

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